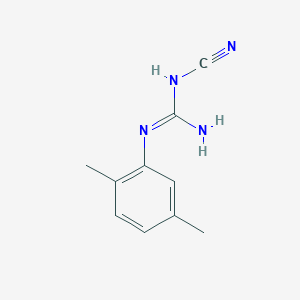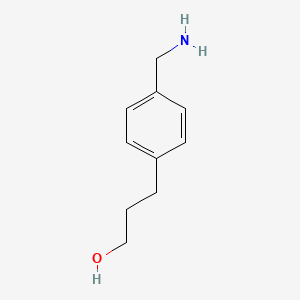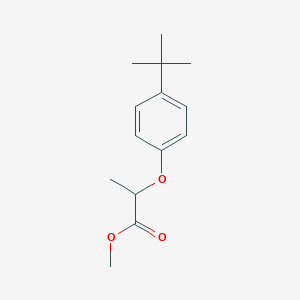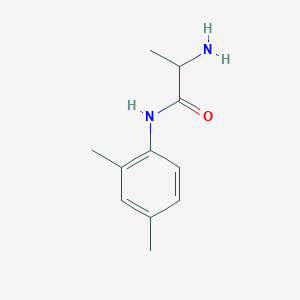
Guanidine, N-cyano-N'-(2,5-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-cyano-N’-(2,5-dimethylphenyl)- is a compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group and a 2,5-dimethylphenyl group attached to the guanidine core. Guanidines are known for their high basicity and ability to form stable complexes with various molecules, making them valuable in numerous applications.
Preparation Methods
The synthesis of guanidine, N-cyano-N’-(2,5-dimethylphenyl)- can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis method provides a straightforward and efficient route to diverse guanidines with yields up to 81% . Another method involves the use of transition metal catalysis, where guanylation reactions of amines with carbodiimides are performed under mild conditions . Industrial production methods often utilize commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines .
Chemical Reactions Analysis
Guanidine, N-cyano-N’-(2,5-dimethylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thioureas, carbodiimides, and metal salts . For example, the guanylation of amines with cyanamide in the presence of scandium(III) triflate under mild conditions in water is a notable reaction . Major products formed from these reactions include N,N’-disubstituted guanidines and other guanidine derivatives .
Scientific Research Applications
Guanidine, N-cyano-N’-(2,5-dimethylphenyl)- has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology, guanidines are known for their ability to form hydrogen bonds and interact with biological molecules, making them useful in the design of DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . In medicine, guanidine derivatives are explored for their potential as synthetic drugs and biocidal agents . Additionally, guanidines are used in the development of smart materials and as molecular glues in various industrial applications .
Mechanism of Action
The mechanism of action of guanidine, N-cyano-N’-(2,5-dimethylphenyl)- involves its ability to act as both a nucleophile and an electrophile due to the presence of the aminal and imine functionalities . The guanidine molecule can form stable complexes with various molecules through hydrogen bonding and π-electron delocalization . Upon protonation, guanidine forms a guanidinium cation, which has a delocalized positive charge that enhances its stability and reactivity . This unique combination of properties allows guanidine derivatives to interact with molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Guanidine, N-cyano-N’-(2,5-dimethylphenyl)- can be compared with other similar compounds such as 2-cyanoguanidine and N,N’-disubstituted guanidines . While 2-cyanoguanidine is a nitrile derived from guanidine and is known for its solubility in water, acetone, and alcohol , guanidine, N-cyano-N’-(2,5-dimethylphenyl)- is unique due to the presence of the 2,5-dimethylphenyl group, which enhances its stability and reactivity. Additionally, the synthetic routes and reaction conditions for guanidine, N-cyano-N’-(2,5-dimethylphenyl)- are more versatile and efficient compared to other guanidine derivatives .
Properties
CAS No. |
861393-70-6 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-cyano-2-(2,5-dimethylphenyl)guanidine |
InChI |
InChI=1S/C10H12N4/c1-7-3-4-8(2)9(5-7)14-10(12)13-6-11/h3-5H,1-2H3,(H3,12,13,14) |
InChI Key |
OWVLAKZWIRPWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine](/img/structure/B12120593.png)

![N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e](/img/structure/B12120618.png)
![Methyl 7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12120620.png)
![9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120627.png)

![Pyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12120635.png)
![7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylmethoxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12120639.png)



![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)
![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)
![1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12120689.png)
